Cas no 110380-38-6 (2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole)

2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole structure
110380-38-6 structure
Product Name:2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Numero CAS:110380-38-6
MF:C13H10N2OS
MW:242.296301364899
CID:1193206
PubChem ID:745354
Update Time:2025-04-20

2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
    • AC1LF1JV
    • SureCN13930785
    • ZINC00187418
    • ACMC-20mdbi
    • CTK0D4834
    • MLS000689057
    • STOCK3S-92609
    • CBMicro_027958
    • 5-(4-Tolyl)-2-(2-thienyl)-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)-
    • AC1LF1JV; SureCN13930785; ZINC00187418; ACMC-20mdbi; CTK0D4834; MLS000689057; STOCK3S-92609; CBMicro_027958; 5-(4-Tolyl)-2-(2-thienyl)-1,3,4-oxadiazole; 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)-;
    • STK299733
    • SMR000283155
    • CCG-111155
    • HMS2715G23
    • 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole
    • CHEMBL1564062
    • 2-(4-methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
    • AKOS000586420
    • Cambridge id 5684927
    • WAY-301159
    • 110380-38-6
    • EU-0077501
    • DTXSID10353574
    • BDBM49830
    • BIM-0028146.P001
    • SCHEMBL13930785
    • cid_745354
    • 2-(p-tolyl)-5-(2-thienyl)-1,3,4-oxadiazole
    • 2-(4-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole
    • Inchi: 1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-15-13(16-12)11-3-2-8-17-11/h2-8H,1H3
    • Chiave InChI: UFSABVPRBSDFAW-UHFFFAOYSA-N
    • Sorrisi: S1C=CC=C1C1=NN=C(C2C=CC(C)=CC=2)O1

Proprietà calcolate

  • Massa esatta: 242.0515
  • Massa monoisotopica: 242.05138412g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 256
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 67.2Ų

Proprietà sperimentali

  • PSA: 38.92
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti